7-methoxy-3-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one
Description
This compound features a fused heterocyclic scaffold combining a 3,4-dihydroquinazolin-4-one core with a 7-methoxy substituent and a piperidin-4-ylmethyl group linked to a 4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl moiety.
Properties
IUPAC Name |
7-methoxy-3-[[1-(4-oxopyrido[1,2-a]pyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c1-31-17-5-6-18-19(12-17)24-15-27(23(18)30)14-16-7-10-26(11-8-16)21-13-22(29)28-9-3-2-4-20(28)25-21/h2-6,9,12-13,15-16H,7-8,10-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMZLHCHXGEWSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)C4=CC(=O)N5C=CC=CC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-methoxy-3-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 342.40 g/mol. The structure features a quinazolinone core fused with a pyrido[1,2-a]pyrimidine moiety and a piperidine side chain, which may contribute to its biological properties.
Research indicates that compounds with similar structures often exhibit diverse mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many derivatives have been shown to inhibit specific kinases or enzymes involved in cancer progression.
- Antiproliferative Effects : Some studies suggest that these compounds can induce apoptosis in cancer cells by activating caspases and disrupting microtubule assembly.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds. For instance, derivatives containing the quinazolinone scaffold have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 7-methoxy derivative | MDA-MB-231 (breast cancer) | 5.0 | Induces apoptosis |
| 7-methoxy derivative | HepG2 (liver cancer) | 6.5 | Microtubule destabilization |
These findings suggest that the compound may act as a microtubule-destabilizing agent, similar to other known anticancer drugs.
Anti-inflammatory Activity
Compounds with related structures have also been evaluated for their anti-inflammatory properties. For example:
- Cox-II Inhibition : Some derivatives demonstrated selective inhibition of cyclooxygenase enzymes (Cox-I and Cox-II), which are crucial in inflammatory processes. IC50 values for these compounds ranged from 0.011 µM to 17.5 µM, indicating significant potency compared to standard anti-inflammatory drugs like Celecoxib.
Case Studies
A case study involving a similar quinazolinone derivative was conducted to assess its effects on tumor growth in vivo. The study reported:
- Tumor Growth Inhibition : Administration of the compound led to a 70% reduction in tumor volume in xenograft models.
- Mechanistic Insights : Histological analysis revealed increased apoptosis and decreased proliferation markers in treated tumors.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Scaffolds
The target compound’s pyrido[1,2-a]pyrimidin-4-one core is distinct from analogs such as pyrido[3,4-d]pyrimidin-4(3H)-ones (e.g., compounds in and ) and pyrimido[4,5-d]pyrimidin-4(1H)-ones (e.g., ). These variations influence electronic properties, solubility, and binding affinities. For instance:
Substituent Analysis
Table 1: Substituent Comparison
Key Observations:
Research Findings and Limitations
- Bioactivity Data: Direct comparative data (e.g., IC50 values) are absent in the provided evidence. However, pyrido-pyrimidinones are frequently kinase inhibitors; the target compound’s quinazolinone fusion may confer dual-targeting capabilities .
- Patent Trends : European patents () emphasize 4H-pyrido[1,2-a]pyrimidin-4-one derivatives with diverse substituents (e.g., 7-piperazinyl, 2-aryl), validating the scaffold’s therapeutic relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
